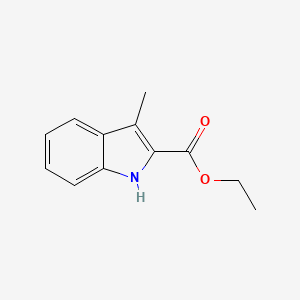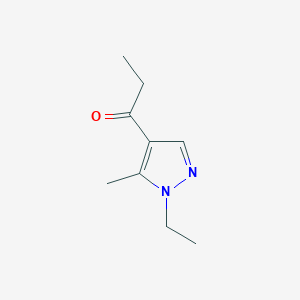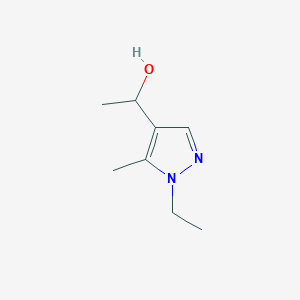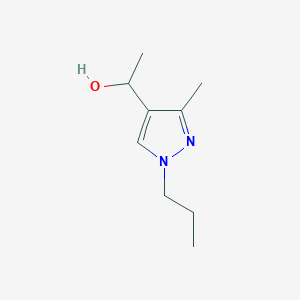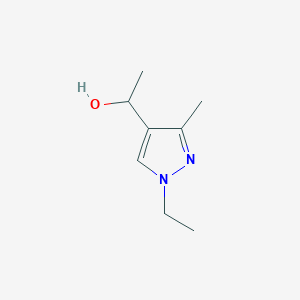
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanol is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by an ethyl group at position 1, a methyl group at position 3, and an ethanol group at position 4 of the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by alkylation and reduction steps. The reaction conditions often include:
Condensation: Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux conditions to form 3-methyl-1H-pyrazole-4-carbaldehyde.
Alkylation: The intermediate is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate.
Reduction: Finally, the aldehyde group is reduced to an ethanol group using a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetaldehyde or 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid.
Reduction: 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethane.
Substitution: Various halogenated derivatives of the pyrazole ring.
科学研究应用
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: Similar structure but with a ketone group instead of an ethanol group.
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol: Similar structure but with a methanol group instead of an ethanol group.
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propane: Similar structure but with a propane group instead of an ethanol group.
Uniqueness: 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the ethanol group allows for additional hydrogen bonding and solubility characteristics, making it a versatile compound for various applications.
属性
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-4-10-5-8(7(3)11)6(2)9-10/h5,7,11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNQONNFMJXYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B7763134.png)
![2'-Fluoro[1,1'-biphenyl]-3-amine](/img/structure/B7763135.png)
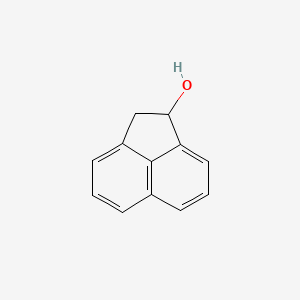
![Methyl 4'-chloro[1,1'-biphenyl]-3-carboxylate](/img/structure/B7763145.png)
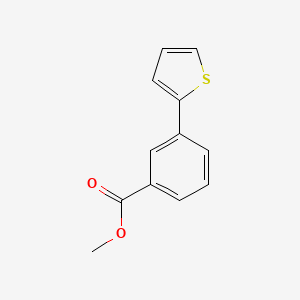
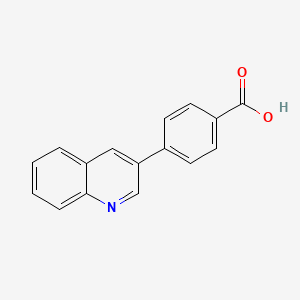
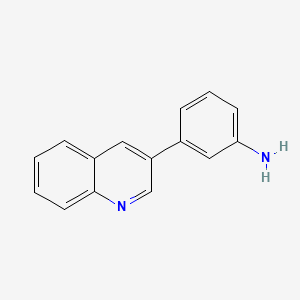
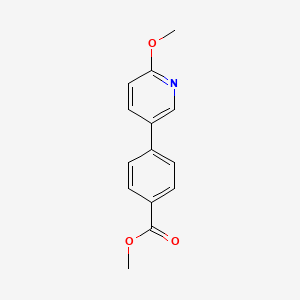
![5-[3-(Trifluoromethyl)phenyl]indole](/img/structure/B7763177.png)
